5-Bromo-6-fluoropyridin-2-amine
Overview
Description
5-Bromo-6-fluoropyridin-2-amine is a chemical compound with the molecular formula C5H4BrFN2 . It has a molecular weight of 191 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrFN2/c6-3-1-2-4 (8)9-5 (3)7/h1-2H, (H2,8,9) . Unfortunately, the search results did not provide more detailed information about the molecular structure.Physical and Chemical Properties Analysis
This compound has a boiling point of 245°C . Its density and flash point were not found in the search results. It has a predicted pKa of 1.25±0.10 .Scientific Research Applications
Chemoselective Functionalization
Chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been explored. For instance, using catalytic amination conditions such as Pd2dba3, Xantphos, and a base, researchers have achieved selective bromide substitution products. This kind of selective functionalization can be crucial in designing specific molecules for various applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis Applications
In another study, 5-Bromo-6-fluoropyridin-2-amine derivatives have been used in the radiosynthesis of 2-amino-5-[18F]fluoropyridines. This process involves palladium-catalyzed reactions and is significant in the field of radiopharmaceutical chemistry, offering new avenues for creating radiolabeled compounds (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Synthesis of Dihalopyridines
The synthesis of 3,5-disubstituted 2-fluoropyridines from 5-bromo-2-fluoropyridine has been explored, showing its utility in creating various halogenated pyridines. These compounds have potential applications in developing new materials and pharmaceuticals (Sutherland & Gallagher, 2003).
Fluorination Studies
Research involving fluorination of halogen-substituted pyridines, including 5-bromo-2-fluoropyridin-2-amine, has been conducted. This process is important for the creation of fluorine-18-labeled compounds, which are valuable in positron emission tomography (PET) imaging and diagnostic medicine (Abrahim, Angelberger, Kletter, Müller, Joukhadar, Erker, & Langer, 2006).
Catalyst-Free Amination
Studies have shown the possibility of catalyst-free amination reactions involving derivatives of this compound. This approach offers an environmentally friendly and cost-effective method for synthesizing aminated compounds (Abel, Grigorova, Averin, Maloshitskaya, Popov, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2015).
Agricultural Applications
In agricultural science, derivatives of this compound have been used in synthesizing novel herbicides. This involves cascade cyclization processes, highlighting the role of such compounds in developing new agrochemicals (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
5-bromo-6-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXWFNBZBXZDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697426 | |
Record name | 5-Bromo-6-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-65-4 | |
Record name | 5-Bromo-6-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-fluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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